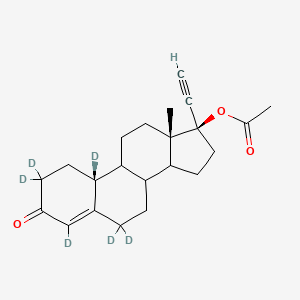

Norethindrone Acetate-D6 (major)

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22O3D6 |

|---|---|

Molecular Weight |

346.5 |

Appearance |

Purity:99.3% HPLC; 99 atom % DOff-white solid |

Synonyms |

Norethindrone Acetate-2,2,4,6,6,10-D6, Norethindrone Acetate-D6, Norethisterone Acetate-D6 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Integrity Assessment of Norethindrone Acetate D6

Strategies for Regioselective Deuterium (B1214612) Incorporation into Steroid Nuclei

The precise introduction of deuterium atoms at specific positions within a steroid's complex, polycyclic structure, known as regioselective deuteration, is a significant synthetic challenge. Various strategies have been developed to achieve this, moving beyond simple acid/base-catalyzed exchange reactions which often lack specificity.

One effective method involves the use of deuterated acids with a catalyst. For instance, the regioselective labeling of the steroid estrone (B1671321) has been accomplished using deuterated trifluoroacetic acid catalyzed by t-butyl alcohol. nih.gov This approach facilitates deuterium exchange at specific, activated positions on the steroid nucleus. nih.gov Another powerful strategy leverages the kinetic isotope effect, where the difference in reaction rates between hydrogen and deuterium can be exploited to control the position of labeling. osti.gov

Metal-catalyzed reactions also offer a versatile route. Homogeneous catalysts, such as iridium complexes, can activate specific C-H bonds, allowing for direct and selective hydrogen-deuterium exchange with deuterium gas (D₂) or heavy water (D₂O). The choice of catalyst and reaction conditions is crucial for directing the deuterium to the desired location on the steroid frame.

Furthermore, reduction and deuteration of steroid precursors are commonly employed. A facile synthesis of deuterium-labeled steroid diols has been demonstrated starting from cholesterol. researchgate.netscilit.com This method involves the creation of a cholest-4-ene-3,6-dione (B1194378) intermediate, which is then reduced using sodium borodeuteride (NaBD₄) in the presence of deuterium water, introducing deuterium atoms at the hydroxyl-bearing carbons. researchgate.netscilit.com

These methods highlight the diverse chemical tools available for the targeted synthesis of deuterated steroids like Norethindrone (B1679910) Acetate-D6.

Table 1: Overview of Regioselective Deuteration Strategies for Steroids

| Strategy | Reagents/Catalysts | Mechanism | Key Advantages |

| Catalyzed Acid Exchange | Deuterated trifluoroacetic acid, t-butyl alcohol | Electrophilic substitution at activated positions. | Economical and straightforward for specific positions. nih.gov |

| Kinetic Isotope Effect | N/A | Exploits differential reaction rates of H vs. D. | Can reverse normal product distributions. osti.gov |

| Reduction of Intermediates | Sodium borodeuteride (NaBD₄), D₂O | Reduction of carbonyl groups to deuterated hydroxyls. | Facile method for specific labeling patterns. researchgate.netscilit.com |

| Metal-Catalyzed H-D Exchange | Iridium complexes, D₂ or D₂O | Activation and exchange of specific C-H bonds. | High selectivity and direct labeling. |

Challenges in Deuterium Labeling Synthesis and Yield Optimization for Norethindrone Acetate-D6

The synthesis of Norethindrone Acetate-D6 is not without its difficulties. The preparation of labeled norethindrone is often a complex, multi-step process. nih.gov A significant challenge lies in achieving high isotopic enrichment while minimizing the formation of undesired, partially deuterated isotopologues. nih.gov These lower-labeled species are often considered impurities that can complicate analysis and reduce the efficacy of the labeled standard. nih.gov

One of the primary hurdles is the inherent reactivity of the steroid molecule. For norethindrone, certain exchange conditions, such as using deuterium oxide with sodium or lithium hydroxide, have been found to be inefficient, leading to poor labeling. nih.gov This necessitates the development of more specialized synthetic routes.

Advanced Chromatographic Techniques for Isotopic Purity and Chemical Impurity Profiling

Ensuring the quality of Norethindrone Acetate-D6 requires sophisticated analytical techniques to confirm not only its chemical purity but also its isotopic integrity. Advanced chromatographic methods are indispensable for this purpose.

High-Resolution Liquid Chromatography Approaches for Isotope Distribution Analysis

High-resolution liquid chromatography (HRLC), particularly when coupled with high-resolution mass spectrometry (HRMS), is a cornerstone for analyzing deuterated compounds. nih.gov Techniques like Ultra-Performance Liquid Chromatography (UPLC) provide superior separation of the target compound from any non-deuterated starting material or other chemical impurities. nih.gov

When interfaced with an HRMS detector, such as an Orbitrap or a time-of-flight (TOF) instrument, it is possible to accurately determine the isotope distribution. nih.govyoutube.com The high resolving power allows for the separation and quantification of the different isotopologues (e.g., D0, D1, D2...D6) based on their precise mass-to-charge ratios. nih.gov This provides a detailed isotopic profile, which is more informative than a single "isotopic purity" number. nih.gov Liquid chromatography can also be coupled with isotope ratio mass spectrometry (LC-IRMS) for highly precise isotopic measurements. nih.govnih.govacs.org

Table 2: Comparison of HRLC-MS Methods for Isotopic Analysis

| Technique | Principle | Information Gained |

| UPLC-HRMS | High-efficiency separation followed by high-resolution mass detection. nih.gov | Provides a detailed distribution of H/D isotopologues (D0-Dn) and quantifies chemical impurities. nih.gov |

| LC-IRMS | Chromatographic separation followed by combustion of the analyte to CO₂ for isotopic ratio measurement. nih.govnih.gov | Delivers highly precise and accurate bulk isotope ratios (e.g., ¹³C/¹²C), but not detailed isotopologue distribution. nih.gov |

Gas Chromatography-Mass Spectrometry for Deuterium Enrichment and Positional Verification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and often reference method for comprehensive steroid analysis. nih.gov For a compound like Norethindrone Acetate (B1210297), which is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. nih.govnih.gov This typically involves silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the compound can be separated with high chromatographic efficiency on a capillary GC column. The mass spectrometer then fragments the molecule in a predictable way. Analysis of the masses of these fragments can provide crucial information about the location of the deuterium atoms. A mass shift in a specific fragment ion compared to the non-deuterated standard can confirm the position of the label within the steroid structure. This makes GC-MS invaluable for both verifying the degree of deuterium enrichment and confirming the regioselectivity of the synthesis. nih.gov

Spectroscopic Validation of Deuterium Incorporation and Molecular Structure

Spectroscopic methods provide definitive structural confirmation and are essential for validating the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguously determining the positions of deuterium atoms in a molecule. researchgate.net While ¹H NMR can show the disappearance of a signal at the site of deuteration, ¹³C NMR and ²H (deuterium) NMR are particularly informative.

In ¹³C NMR, the carbon atom directly bonded to a deuterium atom will show a characteristic multiplet (due to C-D coupling) and will be shifted slightly upfield compared to a carbon bonded to a proton. Furthermore, deuterium substitution can cause small, but measurable, shifts in the resonance of carbon atoms several bonds away. rsc.org This "long-range deuterium isotope effect" can provide additional confirmation of the label's location. rsc.org

²H NMR spectroscopy directly detects the deuterium nuclei, providing a signal for each unique deuterium environment. The chemical shift of the deuterium signal is virtually identical to that of the proton in the same position, making spectral assignment straightforward. By using a combination of these NMR techniques, a complete and unambiguous map of deuterium incorporation within the Norethindrone Acetate-D6 molecule can be generated. researchgate.netrsc.org

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Isologue Distribution

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as Norethindrone Acetate-D6. It provides definitive data on the molecular weight of the synthesized molecule, confirming the successful incorporation of deuterium atoms. Furthermore, MS analysis is crucial for assessing the isotopic integrity of the standard by quantifying the distribution of different isotopic isologues. This verification ensures the reliability of the labeled standard for its intended use in quantitative bioanalytical assays, where it serves as an internal standard to correct for analyte loss and matrix effects.

Molecular Weight Confirmation

The primary confirmation of the successful synthesis of Norethindrone Acetate-D6 is the determination of its molecular weight. The non-labeled Norethindrone Acetate has a molecular formula of C₂₂H₂₈O₃ and a monoisotopic mass of approximately 340.20 Da. The target compound, Norethindrone Acetate-D6 (major), is synthesized to have six deuterium atoms, resulting in the molecular formula C₂₂H₂₂D₆O₃.

High-resolution mass spectrometry (HRMS) is employed to accurately measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The expected monoisotopic mass for the D6 isotopologue is approximately 346.24 Da. Analysis confirms the mass increase corresponding to the substitution of six protons with six deuterons.

Table 1: Molecular Weight Confirmation of Norethindrone Acetate-D6

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion | Observed m/z (HRMS) |

|---|---|---|---|---|

| Norethindrone Acetate | C₂₂H₂₈O₃ | 340.2038 | [M+H]⁺ | 341.2111 |

| Norethindrone Acetate-D6 | C₂₂H₂₂D₆O₃ | 346.2415 | [M+H]⁺ | 347.2488 |

The observed mass directly reflects the incorporation of the six deuterium atoms, providing primary evidence of a successful synthesis. Techniques like tandem mass spectrometry (MS/MS) further confirm the structure by analyzing fragmentation patterns. For instance, in a related compound, Norethindrone-d6, a specific transition of 320.2→128.2 is monitored, demonstrating how fragmentation analysis provides structural-level confirmation. qps.com

Isotopic Isologue Distribution

While the primary goal is to synthesize the D6 species, the synthetic process can result in the presence of other isotopic variants (isologues), such as D0, D1, D2, D3, D4, and D5. It is critical to quantify the distribution of these isologues to determine the isotopic purity of the standard. A high isotopic purity, with the D6 form being predominant, is essential to prevent signal interference with the non-labeled analyte in quantitative assays.

Mass spectrometry is used to measure the relative abundance of each isologue. A high-purity batch of Norethindrone Acetate-D6 will show a distribution where the signal for the D6 isologue is the most intense, with minimal contributions from the lower-deuterated species. Commercial standards often report an isotopic purity of ≥99% for the sum of deuterated forms (D1-D6). caymanchem.com

Table 2: Representative Isotopic Isologue Distribution for Norethindrone Acetate-D6 (Major)

| Isologue | Relative Abundance (%) |

|---|---|

| d0 (Unlabeled) | <0.1 |

| d1 | <0.1 |

| d2 | 0.1 |

| d3 | 0.3 |

| d4 | 1.5 |

| d5 | 5.0 |

| d6 (Major) | 93.0 |

The data presented in the isologue distribution table is vital for confirming that the D6 isotopologue is the "major" species. This detailed characterization ensures the standard's quality and suitability for sensitive and accurate quantitative studies, where distinguishing between the analyte and the internal standard is paramount.

Advanced Analytical Methodologies Utilizing Norethindrone Acetate D6

Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled internal standards, such as Norethindrone (B1679910) Acetate-D6, are the preferred choice in quantitative bioanalysis using liquid chromatography/mass spectrometry (LC-MS). scispace.com They offer a reliable means to correct for variability during sample processing and analysis, including extraction efficiency, matrix effects, and instrument response. scispace.comclearsynth.com The use of a deuterated internal standard like Norethindrone Acetate-D6, which has identical chemical properties to the analyte, can enhance the accuracy and precision of quantification in complex biological matrices. scispace.comveeprho.com

Norethindrone Acetate-D6 is specifically designed for use as an internal standard in the quantification of norethindrone and its acetate (B1210297) form by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comsynzeal.com Its application is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research, ensuring reliable and precise analytical results. veeprho.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of sensitive and selective LC-MS/MS methods is essential for the accurate quantification of low-concentration analytes like norethindrone in biological samples. qps.comsilae.it Norethindrone Acetate-D6 plays a pivotal role as an internal standard in these assays. silae.itijbpas.com

One of the challenges in quantifying norethindrone is its lack of a readily ionizable group for mass spectrometry, which can lead to poor sensitivity. qps.com To overcome this, derivatization techniques have been employed to enhance the mass spectrometric response. For instance, derivatization with dansyl chloride has been successfully used in an LC-MS/MS method for the simultaneous analysis of norethindrone and ethinyl estradiol (B170435) in human plasma. nih.gov Another approach involved utilizing hydroxylamine (B1172632) as a derivatizing agent to increase the MS sensitivity for norethindrone, achieving a lower limit of quantification (LLOQ) of 50 pg/mL from a 50 µL plasma sample. qps.com

A typical LC-MS/MS method involves solid-phase extraction (SPE) of the analyte and internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. silae.itijbpas.com The use of Norethindrone-D6 as an internal standard allows for the correction of any variability during the extraction and ionization processes. silae.it

Table 1: Example LC-MS/MS Method Parameters for Norethindrone Analysis

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | qps.com |

| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v) | qps.com |

| Mobile Phase B | Acetonitrile | qps.com |

| Flow Rate | Isocratic | qps.com |

| Mass Spectrometry | ||

| Instrument | AB Sciex API-6500 | qps.com |

| Ionization Mode | Positive Ion Spray | silae.it |

| Monitored Transition (Norethindrone) | 314.2 → 124.2 m/z | qps.com |

| Monitored Transition (Norethindrone-D6) | 320.2 → 128.2 m/z | qps.com |

This table is for illustrative purposes and specific parameters may vary between different validated methods.

Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative bioanalysis. clearsynth.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. scispace.com Biological fluids like plasma, serum, and urine are complex matrices containing numerous endogenous components that can interfere with the analysis. ijbpas.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. texilajournal.com Norethindrone Acetate-D6, being chemically identical to the analyte, experiences the same matrix effects, allowing for accurate correction of the analyte signal. scispace.com Studies have shown that deuterated internal standards effectively compensate for matrix effects in the analysis of various compounds, including immunosuppressants and steroids. nih.govmdpi.com

In the development of a method for norethindrone, a significant matrix effect was observed. silae.it However, the use of Norethindrone-D6 as the internal standard allowed for the normalization of the response and accurate quantification despite this effect. silae.it The internal standard-normalized matrix factor is a key parameter evaluated during method validation to ensure that matrix effects are adequately compensated for. qps.com

Isotope Dilution Mass Spectrometry for High-Precision Quantification in Research Matrices

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov This technique involves adding a known amount of an isotopically labeled standard, such as Norethindrone Acetate-D6, to a sample before processing. nih.gov The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

Because the analyte and the internal standard are chemically identical, they behave identically during extraction, purification, and analysis. nih.gov This allows for the correction of any sample loss or variation during the analytical process, leading to highly accurate results. nih.gov

IDMS has been successfully used for the precise measurement of norethisterone (the active metabolite of norethindrone acetate) and ethinyl estradiol in the serum of women taking oral contraceptives. nih.gov In this study, a tritium-labeled norethisterone was used as the internal standard, and the precision of the method was found to be 2.5% (CV). nih.gov The use of a deuterated standard like Norethindrone Acetate-D6 in an IDMS workflow would provide a non-radioactive and equally effective approach for high-precision quantification in research settings. synzeal.com

Method Validation Parameters for Deuterated Internal Standards in Preclinical Analytical Science

The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the data generated. clearsynth.comsynzeal.com Regulatory agencies provide guidelines for the validation of analytical methods, which include the assessment of several key parameters. nih.gov When using a deuterated internal standard like Norethindrone Acetate-D6, specific considerations apply. synzeal.com

Specificity, Selectivity, and Interference Considerations

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components in the sample. ijbpas.com Selectivity refers to the ability to distinguish the analyte from other substances, including metabolites, impurities, and matrix components. ijbpas.com

In LC-MS/MS assays, specificity and selectivity are achieved through a combination of chromatographic separation and the use of specific mass transitions (parent ion to product ion). ijbpas.com For Norethindrone and its D6-labeled internal standard, distinct mass transitions are selected to ensure that there is no cross-talk between the two signals. qps.com

During method validation, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. ijbpas.com Carryover tests are also performed to ensure that residual analyte from a high-concentration sample does not affect the analysis of a subsequent low-concentration sample. ijbpas.com

Assessment of Linearity, Accuracy, and Precision

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. tsijournals.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The correlation coefficient (r) is expected to be close to 1.0. tsijournals.com For norethindrone, linearity has been demonstrated over concentration ranges such as 0.1660 ng/mL to 34.594 ng/mL and 50 to 10,000 pg/mL. qps.comijbpas.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as the percentage of the nominal value. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov Both intra-day (within-run) and inter-day (between-run) precision are evaluated. nih.gov

Table 2: Example of Accuracy and Precision Data from a Validated Method for Norethindrone

| QC Level | Intra-run %CV | Inter-run %CV | Intra-run %RE | Inter-run %RE | Reference |

| LLOQ | 2.9 to 5.2 | 4.7 | -8.2 to -2.6 | - | qps.com |

| Low | 0.7 to 5.3 | 2.0 to 3.8 | - | - | qps.com |

| Medium | 0.7 to 5.3 | 2.0 to 3.8 | - | - | qps.com |

| High | 0.7 to 5.3 | 2.0 to 3.8 | - | - | qps.com |

This table presents example data and acceptance criteria may vary based on regulatory guidelines.

Pharmacokinetic and Biotransformation Research Applications Preclinical and in Vitro Focus

Mechanistic Investigations of Absorption and Distribution in Preclinical Models

Before a compound can be effective, it must be absorbed into the bloodstream. In vitro models are essential for predicting the oral absorption of drug candidates. The Caco-2 cell permeability assay is a widely accepted industry standard that models the human intestinal epithelial barrier. nih.govadmescope.comresearchgate.net In this model, human colon adenocarcinoma cells are cultured on semipermeable filters, where they differentiate into a monolayer of polarized cells that mimic the intestinal wall. nih.govadmescope.com

To assess permeability, a compound is added to one side of the cell monolayer (the apical side, representing the intestine), and its appearance on the other side (the basolateral side, representing the bloodstream) is measured over time. researchgate.net This allows for the calculation of an apparent permeability coefficient (Papp), which helps classify compounds as having high or low permeability.

In these studies, Norethindrone (B1679910) Acetate-D6 is used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. By adding a known concentration of the deuterated standard to samples from the assay, researchers can accurately quantify the amount of non-labeled norethindrone acetate (B1210297) that has permeated the Caco-2 monolayer, correcting for any sample loss during processing.

| Compound | Papp (10-6 cm/s) | Permeability Classification | Transport Mechanism |

|---|---|---|---|

| Propranolol (High Permeability Control) | >10 | High | Passive Diffusion |

| Atenolol (Low Permeability Control) | <1 | Low | Paracellular |

| Norethindrone Acetate (Expected) | >10 | High | Passive Diffusion |

Understanding where a compound distributes within the body is crucial for preclinical research. Tissue distribution studies in animal models, such as rats, reveal the extent to which a compound accumulates in various organs and tissues. dovepress.com These studies involve administering the compound and subsequently measuring its concentration in tissues like the liver, kidneys, brain, and heart at various time points. dovepress.com

The use of Norethindrone Acetate-D6 is highly advantageous for this application. When administered to a preclinical model, the deuterated compound can be traced throughout the body. Its distinct mass signature allows mass spectrometry to differentiate it from endogenous steroids and other interfering substances within the complex tissue homogenates. This provides a clear and quantitative map of the drug's distribution, highlighting potential sites of action or accumulation. dovepress.com

| Tissue | Concentration at 1 hr | Concentration at 4 hr | Concentration at 24 hr |

|---|---|---|---|

| Liver | 1500 | 850 | 120 |

| Kidney | 980 | 560 | 80 |

| Heart | 450 | 210 | 30 |

| Brain | 300 | 150 | 25 |

| Fat | 2500 | 3200 | 1500 |

Elucidation of Metabolic Pathways and Enzyme Kinetics in In Vitro Systems

The biotransformation of drugs is primarily carried out by enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. mdpi.com In vitro systems, such as human liver microsomes (HLMs) or preparations of specific recombinant CYP enzymes, are used to identify which enzymes are responsible for metabolizing a compound.

Studies have shown that the metabolism of norethindrone is catalyzed by CYP3A4, which is responsible for hydroxylation reactions. nih.gov In these experiments, Norethindrone Acetate-D6 serves as the substrate. After incubation with microsomes, the resulting mixture is analyzed by mass spectrometry. The deuterium (B1214612) label acts as a "mass tag," allowing researchers to easily find the metabolites; for example, a hydroxylated metabolite of Norethindrone Acetate-D6 will have a mass that is 16 Da (for the oxygen atom) plus 6 Da (for the deuterium atoms) higher than the unlabeled parent compound. This simplifies the process of identifying metabolic pathways.

| Enzyme | Metabolic Reaction | Role |

|---|---|---|

| CYP3A4 | Hydroxylation | Primary enzyme for Phase I metabolism of norethindrone. nih.gov |

| CYP2C9 | Minor Contributor | Shows some involvement in norethindrone biotransformation. nih.gov |

| CYP2C19 | Minor Contributor | Shows some involvement in norethindrone biotransformation. nih.gov |

Following Phase I metabolism, many compounds undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion. mdpi.com These reactions are studied in vitro using liver S9 fractions or specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. Additionally, as an ester, norethindrone acetate is subject to hydrolysis to release the active norethindrone.

When Norethindrone Acetate-D6 is used as a substrate in these assays, the resulting conjugated metabolites (e.g., norethindrone-D6-glucuronide) retain the deuterium label. This allows for their unambiguous detection and quantification, helping to determine the kinetics and relative importance of these metabolic pathways for the drug's elimination.

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for identifying unknown compounds. nih.gov When used in conjunction with stable isotope labeling, its capabilities are significantly enhanced. In metabolism studies, researchers often analyze samples from an in vitro incubation containing a 1:1 mixture of the unlabeled drug and its deuterated version, Norethindrone Acetate-D6.

In the mass spectrum, the parent drug will appear as a pair of peaks (a "doublet") separated by 6 mass units. Critically, any metabolite formed from the drug will also appear as a doublet with the same mass separation. This unique isotopic signature makes it simple to distinguish drug-related metabolites from the thousands of endogenous compounds in the biological matrix. Once a deuterated metabolite is identified, tandem mass spectrometry (MS/MS) is used to fragment the molecule. The fragmentation pattern provides structural information that helps pinpoint the exact site of metabolic modification.

| Metabolic Reaction | Resulting Metabolite | Mass Shift from Norethindrone-D6 | Mass Difference from Unlabeled Metabolite |

|---|---|---|---|

| Hydrolysis (loss of acetyl group) | Norethindrone-D6 | -42 Da | +6 Da |

| Hydroxylation | Hydroxy-norethindrone-D6 | +16 Da | +6 Da |

| Glucuronidation | Norethindrone-D6-glucuronide | +176 Da | +6 Da |

Excretion Pathway Characterization in Preclinical Research

The use of stable isotope-labeled compounds like Norethindrone Acetate-D6 is a cornerstone of modern preclinical absorption, distribution, metabolism, and excretion (ADME) studies. These studies are fundamental to understanding how a drug is processed by and eliminated from the body, providing critical data for assessing its safety and efficacy.

In preclinical research, characterizing the excretion pathways of a new chemical entity is essential. Mass balance studies, a key component of this characterization, aim to account for the total administered dose of a compound by measuring its recovery in urine, feces, and in some cases, bile. The use of a labeled compound such as Norethindrone Acetate-D6 is crucial for the accuracy of these studies, as it allows for the differentiation between the administered drug and any endogenous compounds that may be structurally similar.

Preclinical studies with the unlabeled form of norethindrone have been conducted in various animal models, including rats, rabbits, and monkeys, to elucidate its metabolic fate. These studies have shown that norethindrone is subject to a significant first-pass effect, where a substantial portion of the drug is metabolized in the gut wall and liver before it reaches systemic circulation nih.gov. The primary routes of excretion for norethindrone and its metabolites are through urine and feces.

The application of Norethindrone Acetate-D6 in preclinical models would allow for a more precise delineation of these excretion pathways. By administering Norethindrone Acetate-D6 to animal models such as rats, researchers can collect urine, feces, and bile over a specified period. Subsequent analysis of these matrices by liquid chromatography-mass spectrometry (LC-MS) would enable the identification and quantification of the deuterated parent compound and its deuterated metabolites.

This approach provides several advantages:

Unambiguous identification: The unique mass of the deuterated compounds allows for their clear detection against a complex biological background.

Quantitative analysis: The concentration of Norethindrone Acetate-D6 and its metabolites can be accurately measured, providing a clear picture of the proportion of the dose excreted through each pathway.

Metabolite profiling: The structures of the deuterated metabolites can be elucidated, offering insights into the biotransformation pathways of norethindrone acetate in different preclinical species.

For instance, in a typical preclinical study in rats, bile duct cannulation can be performed to directly measure biliary excretion. This is particularly important for compounds like norethindrone, which are known to undergo enterohepatic circulation—a process where the drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver nih.gov. The use of Norethindrone Acetate-D6 would allow for the precise quantification of the extent of biliary excretion and reabsorption, providing a complete picture of its disposition.

Table 1: Hypothetical Excretion Profile of Norethindrone Acetate-D6 in Preclinical Species (72h post-dose) This table is a representative example based on general knowledge of steroid excretion and is not based on specific study data for Norethindrone Acetate-D6.

| Species | Route of Excretion | Percentage of Administered Dose (%) | Major Metabolites Detected |

|---|---|---|---|

| Rat | Urine | 35-45 | Hydroxylated and conjugated metabolites |

| Feces | 50-60 | Unchanged drug and hydroxylated metabolites | |

| Bile | 40-50 | Glucuronide and sulfate (B86663) conjugates | |

| Monkey | Urine | 40-50 | Primarily conjugated metabolites |

| Feces | 45-55 | Unchanged drug and hydroxylated metabolites | |

| Rabbit | Urine | 50-60 | Glucuronide and sulfate conjugates |

Application in Microdosing Studies for Early Preclinical Drug Disposition Assessment

Microdosing is an innovative approach used in early drug development to assess the pharmacokinetic profile of a drug candidate at sub-pharmacological doses (typically less than 1/100th of the anticipated therapeutic dose). These studies are designed to provide early human or preclinical data on a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics with minimal risk of adverse effects. The use of highly sensitive analytical techniques, such as accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for detecting the very low concentrations of the drug in biological samples.

Norethindrone Acetate-D6 is an ideal candidate for use in preclinical microdosing studies. By administering a microdose of the deuterated compound, researchers can obtain valuable early insights into the disposition of norethindrone acetate without inducing any pharmacological or toxicological effects.

In a typical preclinical microdosing study, a low dose of Norethindrone Acetate-D6 would be administered to a small number of animals, such as rats or monkeys. Blood, urine, and feces samples would then be collected at various time points and analyzed using LC-MS/MS. The high sensitivity of this technique allows for the accurate quantification of the deuterated parent drug and its metabolites, even at the very low concentrations expected in a microdosing study.

The data obtained from such a study can be used to:

Determine key pharmacokinetic parameters: This includes clearance, volume of distribution, and elimination half-life at a microdose level.

Assess dose proportionality: By comparing the pharmacokinetics at a microdose to those at a higher, pharmacologically active dose, researchers can assess whether the drug exhibits linear or non-linear kinetics.

Identify major metabolites: Early identification of the primary metabolic pathways can help in predicting potential drug-drug interactions and understanding inter-species differences in metabolism.

Inform the design of future studies: The data from a preclinical microdosing study can be invaluable for selecting the most promising drug candidates for further development and for designing more extensive preclinical and clinical studies.

The use of Norethindrone Acetate-D6 in these studies offers the significant advantage of being a non-radioactive tracer, which simplifies handling and disposal procedures compared to radiolabeled compounds.

Table 2: Illustrative Pharmacokinetic Parameters from a Hypothetical Preclinical Microdosing Study of Norethindrone Acetate-D6 This table is a representative example and is not based on specific study data for Norethindrone Acetate-D6.

| Species | Parameter | Value |

|---|---|---|

| Rat | Clearance (CL) | 1.5 L/h/kg |

| Volume of Distribution (Vd) | 5 L/kg | |

| Elimination Half-life (t1/2) | 2.5 hours | |

| Bioavailability (F%) | 40% | |

| Monkey | Clearance (CL) | 1.0 L/h/kg |

| Volume of Distribution (Vd) | 4 L/kg | |

| Elimination Half-life (t1/2) | 3.0 hours |

Molecular and Cellular Mechanism of Action Studies with Deuterated Progestins

Receptor Binding Kinetics and Thermodynamics Using Labeled Ligands in In Vitro Systems

The interaction of a progestin with its cognate receptor is the initiating event for its biological activity. The use of isotopically labeled ligands like Norethindrone (B1679910) Acetate-D6 allows for precise quantification of binding parameters, providing insights into the affinity and selectivity of the ligand-receptor interaction.

Crystallographic studies have shown that potent progestin agonists like norethindrone can be accommodated by the PR ligand-binding pocket, leading to a specific conformational state of the receptor. researchgate.netnih.gov These studies reveal that the binding pocket can adapt to different ligands, with the volume of the pocket varying depending on the bound steroid. nih.gov For instance, the binding pocket volume is 520 ų in the norethindrone complex. nih.gov This flexibility allows for diverse functional modulation of the receptor by different ligands. researchgate.net

Androgen Receptor (AR): Norethindrone acetate (B1210297) and its parent compound, norethindrone, have been shown to bind to the androgen receptor. medcraveebooks.comnih.gov In fact, studies have demonstrated that norethindrone acetate has a binding affinity for the human AR that is comparable to that of the natural androgen, 5α-dihydrotestosterone (DHT). nih.gov This interaction can lead to androgenic effects. medcraveebooks.comnih.gov Molecular modeling suggests that norethindrone acetate can induce subtle differences in the structure of the AR ligand-binding domain, potentially leading to promoter-specific transcriptional effects. nih.gov

Glucocorticoid Receptor (GR): The interaction of norethindrone acetate with the glucocorticoid receptor appears to be less significant. Studies have shown that synthetic progestins structurally related to 19-nortestosterone, such as norethisterone (norethindrone), have virtually no binding affinity for the glucocorticoid receptor in human mononuclear leukocytes. nih.gov Another study confirmed that norethisterone acetate has a much lower relative binding affinity for the human GR compared to potent glucocorticoids and even other progestins like medroxyprogesterone (B1676146) acetate. nih.gov

Table 1: Interactive Data on Receptor Binding Affinity of Norethindrone Acetate

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) | Source |

| Androgen Receptor | 5α-dihydrotestosterone (DHT) | 29.4 | N/A | nih.gov |

| Androgen Receptor | Norethindrone Acetate | 21.9 | N/A | nih.gov |

| Glucocorticoid Receptor | Dexamethasone | 4.2 | 100 | nih.gov |

| Glucocorticoid Receptor | Norethisterone Acetate | 270 | <1 | nih.gov |

Cellular Uptake, Intracellular Trafficking, and Target Engagement Investigations

Understanding how a drug enters a cell and reaches its target is crucial for pharmacology. While specific studies on the cellular uptake and intracellular trafficking of Norethindrone Acetate-D6 are not available, general principles of steroid hormone action and drug delivery can be applied. patsnap.comnih.govnih.gov

As a lipophilic steroid hormone, norethindrone acetate is expected to readily cross the cell membrane to enter the cytoplasm. patsnap.com Once inside the cell, it binds to its primary target, the progesterone (B1679170) receptor, which is located in the nucleus. patsnap.com The use of a deuterated analog like Norethindrone Acetate-D6 would be highly advantageous in such studies. The deuterium (B1214612) label allows for the precise tracking and quantification of the compound within different cellular compartments using techniques like mass spectrometry, providing a clearer picture of its uptake, distribution, and engagement with its nuclear receptor target. veeprho.com

Gene Expression Modulation and Signal Transduction Pathway Analysis in Cellular and Organotypic Models

Upon binding to its receptor, norethindrone acetate modulates the transcription of specific genes, leading to its physiological effects. patsnap.com Studies using in vitro cell culture models have shown that norethindrone acetate can alter the expression of various genes. For example, in human hepatocytes and umbilical vein endothelial cells, norethindrone acetate has been found to down-regulate the expression of fibrinogen and prothrombin genes, while up-regulating the expression of genes for tissue factor, tissue factor pathway inhibitor, and tissue plasminogen activator. medcraveebooks.comnih.gov

The progesterone receptor, once activated by a ligand like norethindrone acetate, can interact with various co-regulators and other transcription factors to modulate gene expression. nih.govnih.gov The use of Norethindrone Acetate-D6 in such studies would allow for a more precise correlation between the concentration of the drug and the observed changes in gene expression, helping to dissect the complex signaling pathways involved.

Table 2: Interactive Data on Gene Expression Modulation by Norethindrone Acetate

| Cell Type | Gene | Effect of Norethindrone Acetate | Source |

| Human Hepatocytes | Fibrinogen | Down-regulation | medcraveebooks.comnih.gov |

| Human Hepatocytes | Prothrombin | Down-regulation | medcraveebooks.comnih.gov |

| Human Umbilical Vein Endothelial Cells | Tissue Factor | Up-regulation | medcraveebooks.comnih.gov |

| Human Umbilical Vein Endothelial Cells | Tissue Factor Pathway Inhibitor | Up-regulation | medcraveebooks.comnih.gov |

| Human Umbilical Vein Endothelial Cells | Tissue Plasminogen Activator | Up-regulation | medcraveebooks.comnih.gov |

Contribution to Structure-Activity Relationship (SAR) Elucidation through Isotopic Perturbation

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govunicamp.brresearchgate.net The introduction of deuterium at specific positions in a molecule, known as isotopic perturbation, can provide subtle yet informative changes to its properties. While the pharmacological effects of deuteration are often minimal, in some cases, the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond. This "kinetic isotope effect" can lead to a longer half-life and altered pharmacokinetic profile of the drug. medchemexpress.com

In the context of Norethindrone Acetate-D6, the deuterium atoms are placed at positions 2, 2, 4, 6, 6, and 10. lgcstandards.com Studying the activity of this deuterated analog compared to its non-deuterated counterpart could reveal the importance of these specific positions for metabolism and receptor interaction. While specific SAR studies utilizing Norethindrone Acetate-D6 are not detailed in the provided search results, the use of such isotopically labeled compounds is a recognized strategy in drug development to refine SAR models and optimize drug properties. medchemexpress.comnih.govunicamp.brresearchgate.net

Stability, Degradation Pathways, and Impurity Profiling of Deuterated Progestins

Forced Degradation Studies of Norethindrone (B1679910) Acetate-D6 (major)

Forced degradation, or stress testing, is a critical component in the development of drug substances and the characterization of reference standards. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods. For Norethindrone Acetate-D6, a deuterated analog of norethindrone acetate (B1210297), forced degradation studies are essential to ensure its reliability as a stable isotope-labeled internal standard in quantitative bioanalytical assays. These studies typically investigate the effects of hydrolysis, oxidation, and photolysis.

While specific forced degradation data for Norethindrone Acetate-D6 is not extensively published, the degradation behavior of its non-deuterated counterpart, norethindrone acetate, provides a strong basis for predicting its stability. The introduction of deuterium (B1214612) atoms is generally not expected to alter the fundamental degradation pathways, although it can sometimes influence the rate of degradation (kinetic isotope effect).

Hydrolysis: Norethindrone acetate is an ester and is susceptible to hydrolysis, which would cleave the acetate group to form norethindrone and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions. Studies on non-deuterated norethindrone acetate have shown its susceptibility to hydrolysis. nih.govnih.gov For Norethindrone Acetate-D6, a similar pathway is expected, where the primary hydrolytic degradation product would be Norethindrone-D6. The stability of the ester bond would be the primary determinant of degradation under these conditions.

Oxidation: Oxidative degradation can lead to the formation of various hydroxylated and keto-derivatives. For norethindrone acetate, oxidation has been shown to result in products such as 6-hydroxy and 6-keto derivatives. nih.gov It is anticipated that Norethindrone Acetate-D6 would follow a similar oxidative degradation pattern, yielding deuterated analogs of these oxidative products. The sites of deuteration in the D6 molecule would likely be retained in the degradation products, which is a crucial aspect for their identification.

Photolysis: Photolytic degradation studies expose the compound to light to determine its photosensitivity. While specific photolytic degradation pathways for norethindrone acetate are not as extensively detailed in readily available literature as hydrolysis and oxidation, many steroids with conjugated systems can undergo photochemical reactions. A study on the degradation of various pharmaceuticals reported that photolysis can contribute to the degradation of complex molecules. mdpi.com It is plausible that exposure to UV or visible light could induce degradation of Norethindrone Acetate-D6, potentially leading to isomerization or other structural rearrangements.

A comprehensive forced degradation study on Norethindrone Acetate-D6 would involve subjecting it to the stress conditions outlined in the table below and analyzing the resulting mixture of the parent compound and its degradation products using a stability-indicating method, such as liquid chromatography-mass spectrometry (LC-MS).

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1N HCl at elevated temperature (e.g., 60-80°C) | Cleavage of the acetate ester to form Norethindrone-D6. |

| Basic Hydrolysis | 0.1N NaOH at room or elevated temperature | Cleavage of the acetate ester to form Norethindrone-D6. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Formation of hydroxylated and keto derivatives (e.g., 6-hydroxy-Norethindrone Acetate-D6, 6-keto-Norethindrone Acetate-D6). |

| Photolysis | Exposure to UV light (e.g., 254 nm) and visible light in solution | Isomerization, formation of photoproducts. |

| Thermal | Dry heat (e.g., 105°C) | Decomposition, potential for various degradation products. |

Identification and Characterization of Degradation Products and Their Deuteration State

The identification and characterization of degradation products are paramount to understanding the stability of Norethindrone Acetate-D6. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the technique of choice for this purpose. This method allows for the separation of the degradation products from the parent compound and provides accurate mass measurements to determine their elemental composition.

For Norethindrone Acetate-D6, a key aspect of characterization is confirming the retention of the deuterium labels in the degradation products. The mass difference between the degradation products and their non-deuterated analogs would confirm the presence of the deuterium atoms. Tandem mass spectrometry (MS/MS) would be employed to fragment the degradation products, and the fragmentation patterns would be compared with those of the parent compound and any available reference standards of potential impurities to elucidate their structures.

Based on the known degradation of norethindrone acetate, the following deuterated degradation products would be anticipated:

| Potential Degradation Product | Formation Pathway | Expected Molecular Formula | Notes on Deuteration State |

|---|---|---|---|

| Norethindrone-D6 | Hydrolysis | C₂₀H₂₀D₆O₂ | The six deuterium atoms are expected to be retained on the norethindrone core. |

| 6-Hydroxy Norethindrone Acetate-D6 | Oxidation | C₂₂H₂₂D₆O₄ | Deuterium labels are expected to be stable during oxidation at the 6-position. |

| 6-Keto Norethindrone Acetate-D6 | Oxidation | C₂₂H₂₀D₆O₄ | Deuterium labels are expected to be stable during oxidation at the 6-position. |

The exact position of the deuterium atoms in the "D6 (major)" isomer is crucial for interpreting the mass spectra of the degradation products. The stability of the C-D bonds at the labeled positions under the stress conditions would also need to be assessed, as H/D exchange could potentially occur, particularly under harsh acidic or basic conditions.

Long-Term Stability Assessment under Controlled Storage Conditions

Long-term stability studies are performed to establish the shelf-life and appropriate storage conditions for a reference material. For Norethindrone Acetate-D6, these studies are typically conducted according to ICH guidelines, which recommend storage at 25°C/60% RH for long-term testing and at 40°C/75% RH for accelerated stability testing.

The stability of Norethindrone Acetate-D6 as a solid and in solution would be monitored over an extended period. Key parameters to be evaluated include the purity of the material, the formation of any degradation products, and the isotopic enrichment. A stability-indicating analytical method, validated to separate the parent compound from its potential degradation products and impurities, is essential for these studies.

While specific long-term stability data for Norethindrone Acetate-D6 is not publicly available, information from suppliers of norethindrone acetate reference standards suggests that the compound is typically stored at 2-8°C, indicating that refrigeration is recommended to ensure long-term stability. sigmaaldrich.com It is reasonable to assume that similar storage conditions would be appropriate for the deuterated analog to minimize potential degradation.

| Storage Condition | Purpose | Parameters to Monitor | Frequency of Testing |

|---|---|---|---|

| 2-8°C | Recommended long-term storage | Purity (assay), degradation products, isotopic enrichment, appearance | Initial, 3, 6, 9, 12, 18, 24 months, and annually thereafter |

| 25°C / 60% RH | ICH long-term stability testing | Purity (assay), degradation products, isotopic enrichment, appearance | Initial, 3, 6, 9, 12, 18, 24 months, and annually thereafter |

| 40°C / 75% RH | ICH accelerated stability testing | Purity (assay), degradation products, isotopic enrichment, appearance | Initial, 3, and 6 months |

Characterization of Process-Related Impurities and By-products in Deuterated Synthesis

The synthesis of deuterated compounds like Norethindrone Acetate-D6 can introduce specific process-related impurities and by-products. These can arise from the starting materials, reagents, intermediates, or side reactions during the synthetic process. The characterization of these impurities is crucial as they can potentially interfere with the analytical assay where the deuterated standard is used.

Impurities in Norethindrone Acetate-D6 can be categorized as:

Isotopic Impurities: These include molecules with fewer or more deuterium atoms than the target D6, as well as the presence of the non-deuterated (D0) compound. The percentage of the unlabeled species is a critical quality attribute.

Structural Impurities: These are compounds with different chemical structures from Norethindrone Acetate-D6. They can be deuterated or non-deuterated.

Known impurities of non-deuterated norethindrone acetate can also be present in their deuterated forms in the final product. These include isomers and related steroids. For instance, impurities such as 6-Hydroxy Norethindrone Acetate and Norethindrone Acetate Impurity-D have been identified for the non-deuterated compound. daicelpharmastandards.com It is plausible that deuterated versions of these could be formed during the synthesis of Norethindrone Acetate-D6.

The synthesis of stable isotope-labeled standards often starts with labeled building blocks. acanthusresearch.com Impurities in these starting materials can propagate through the synthesis to the final product.

| Impurity Type | Examples | Potential Source |

|---|---|---|

| Isotopic Impurities | Norethindrone Acetate-D0, -D1, -D2, -D3, -D4, -D5, -D7, etc. | Incomplete deuteration, H/D exchange, impurities in deuterated reagents. |

| Structural Impurities (Deuterated) | Isomers of Norethindrone Acetate-D6, deuterated by-products from side reactions. | Non-selective reactions, rearrangement of intermediates. |

| Structural Impurities (Non-Deuterated) | Impurities present in the non-deuterated starting material if the synthesis involves late-stage deuteration. | Starting materials, reagents. |

Methodological Advancements for Trace Impurity Analysis in Stable Isotope Reference Materials

The accurate quantification of trace impurities in stable isotope-labeled reference materials like Norethindrone Acetate-D6 is essential for their use in regulated bioanalysis. Methodological advancements are continuously being made to improve the sensitivity and selectivity of analytical techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the differentiation of compounds with very similar masses. This is particularly important for resolving isotopic impurities and for identifying unknown impurities based on their accurate mass.

Liquid Chromatography (LC) Techniques: Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, enabling better separation of closely related impurities from the main compound. Two-dimensional liquid chromatography (2D-LC) can provide even greater resolving power for complex samples.

Isotope Ratio Mass Spectrometry (IRMS): While primarily used for determining isotopic enrichment, IRMS can also be a powerful tool for characterizing the isotopic purity of a reference material.

Software and Data Analysis Tools: Advanced software tools are being developed to aid in the identification and quantification of trace impurities. nih.gov These tools can automatically process large datasets from HRMS and help in the structural elucidation of unknown compounds.

For stable isotope standards, it is crucial to verify their purity, as the presence of unlabeled analyte can lead to inaccuracies in quantification. waters.com The ideal stable isotope-labeled internal standard should have a high isotopic purity, with the proportion of the unlabeled molecule being very low to avoid complex correction calculations. lgcstandards.com

The development and validation of analytical methods for trace impurity analysis in stable isotope reference materials must consider factors such as the stability of the isotopic label, the mass difference between the analyte and the standard, and the potential for matrix effects in the final application. acanthusresearch.comlgcstandards.com

Regulatory Science and Quality Assurance Considerations for Deuterated Analytical Standards

Good Manufacturing Practice (GMP) Principles for Reference Standard Production

Good Manufacturing Practice (GMP) provides a framework of minimum requirements to ensure that products are consistently high in quality and appropriate for their intended use. chromatographyonline.comsafetyculture.com While often associated with the manufacturing of final drug products, GMP principles are equally critical in the production of analytical reference standards like Norethindrone (B1679910) Acetate-D6. numberanalytics.compharmacompass.com Adherence to GMP ensures that these standards possess the required identity, purity, and potency, making the analytical data they help generate valid, traceable, and reproducible. chromatographyonline.com

The World Health Organization (WHO) and national regulatory bodies like the U.S. Food and Drug Administration (FDA) establish GMP guidelines that cover all aspects of production and testing. chromatographyonline.comwho.int For a deuterated reference standard, this involves meticulous control over raw materials, personnel, facilities, equipment, and documentation. safetyculture.com

Key GMP principles applicable to the production of Norethindrone Acetate-D6 include:

Quality Management: A robust quality management system must be in place to oversee all production stages. numberanalytics.com

Personnel: All personnel involved must be adequately trained and qualified for their roles. numberanalytics.com

Premises and Equipment: Manufacturing facilities must be designed and maintained to prevent cross-contamination, and equipment must be properly calibrated and qualified. safetyculture.com

Documentation and Record-Keeping: Every step of the manufacturing process, from the receipt of starting materials to the final quality control testing, must be thoroughly documented. safetyculture.comnumberanalytics.com This creates a complete and traceable history of the batch.

Production and Process Controls: Critical process parameters for the synthesis and purification of Norethindrone Acetate-D6 must be clearly defined, validated, and controlled to ensure consistency between batches. chromatographyonline.com

Quality Control: Rigorous testing is performed to confirm the identity, purity (both chemical and isotopic), and characterization of the final reference standard. This includes validating the analytical methods used for testing. chromatographyonline.comadragos-pharma.com

By implementing these principles, manufacturers can ensure that each batch of Norethindrone Acetate-D6 reference standard is of high quality and suitable for its purpose in regulated analytical laboratories. who.int

Accreditation and Certification of Isotopic Reference Materials

To provide objective proof of competence and quality, producers of reference materials, including deuterated standards, can seek accreditation to international standards. The primary standard for reference material producers (RMPs) is ISO 17034, "General requirements for the competence of reference material producers". ansi.orgaroscientific.com

Accreditation to ISO 17034 provides users with a high level of confidence that the producer operates a robust quality management system and is technically competent to produce reliable reference materials. excedr.comukas.com It signifies that the RMP has demonstrated competence in all aspects of production, including material characterization, stability and homogeneity assessments, and the assignment of certified property values and their uncertainties. nata.com.au

Key Aspects of ISO 17034 Accreditation:

| Requirement | Description | Significance for Norethindrone Acetate-D6 |

| Technical Competence | The producer must demonstrate scientific and technical expertise in the production and characterization of the material. aroscientific.com | Ensures that the synthesis, purification, and analytical characterization of Norethindrone Acetate-D6 are scientifically sound. |

| Management System | Requires the implementation of a quality management system, often aligned with ISO 9001 principles. aroscientific.comyoutube.com | Guarantees consistency in production processes and reliable product quality over time. |

| Material Characterization | Involves using metrologically valid procedures to determine the material's properties, such as identity, purity, and isotopic enrichment. excedr.com | Confirms the chemical structure and specifies the exact isotopic composition of Norethindrone Acetate-D6, including its certified purity value. |

| Assignment of Property Values | Certified values must be accompanied by a statement of uncertainty and metrological traceability. nata.com.au | Provides the user with a precise value for the standard's purity and an understanding of the measurement's reliability. |

| Documentation | A comprehensive Certificate of Analysis and other documentation must accompany the Certified Reference Material (CRM). nata.com.au | Offers the end-user all necessary information for the proper use, storage, and handling of the Norethindrone Acetate-D6 standard. |

For analytical laboratories, sourcing Norethindrone Acetate-D6 from an ISO 17034 accredited producer simplifies their own quality assurance obligations, as it provides third-party validation of the standard's quality and reliability. ansi.orgeuropa.eu Accreditation bodies like ANAB, UKAS, and others provide this third-party assessment and recognition. ansi.orgukas.comansi.org

Documentation, Traceability, and Data Integrity Requirements for Deuterated Compounds in Analytical Laboratories

When a deuterated standard like Norethindrone Acetate-D6 is used in a regulated analytical laboratory, its handling and use are subject to strict documentation and traceability requirements. This is a core principle of GMP and is essential for data integrity. chromatographyonline.comnumberanalytics.com The primary international standard governing the competence of testing and calibration laboratories is ISO/IEC 17025. contractlaboratory.comadvisera.com

Laboratories accredited to ISO/IEC 17025 have demonstrated their ability to generate precise, accurate, and reliable data. contractlaboratory.com This standard mandates rigorous control over all factors affecting test results, including the reference standards used.

Key Documentation and Traceability Requirements:

Certificate of Analysis (CoA): The laboratory must obtain and retain the CoA for each lot of Norethindrone Acetate-D6. clearsynth.com This document, provided by the manufacturer, contains critical information such as lot number, purity, isotopic enrichment, storage conditions, and expiration date.

Logbooks and Records: Upon receipt, the reference standard must be logged with details including the supplier, CoA, lot number, date of receipt, and assigned internal tracking number. All subsequent uses, including the preparation of stock and working solutions, must be meticulously recorded.

Metrological Traceability: The certified value of the reference standard must be traceable to a national or international standard, where possible. nata.com.aueuropa.eu Using a Certified Reference Material (CRM) from an ISO 17034 accredited producer helps fulfill this requirement. excedr.comfujifilm.com

Data Integrity: All data generated using the deuterated standard must be attributable, legible, contemporaneous, original, and accurate (ALCOA). This applies to both paper and electronic records. Electronic data systems must be validated and comply with regulations such as 21 CFR Part 11. chromatographyonline.com

Method Validation: The analytical method employing Norethindrone Acetate-D6 as an internal standard must be fully validated to demonstrate its suitability for the intended purpose, ensuring accuracy, precision, linearity, and specificity. safetyculture.com

Adherence to these requirements ensures a complete audit trail, allowing for the reconstruction of any analysis from start to finish. This traceability is fundamental for regulatory submissions and inspections, as it underpins the validity of the entire dataset.

Challenges Posed by Isotopic Impurities (Lower Isotopologues) in Regulatory Contexts

While deuterated standards are considered the gold standard for quantitative mass spectrometry, they are not without challenges. A significant issue is the presence of isotopic impurities, which can affect the accuracy of analytical measurements. researchgate.net

Norethindrone Acetate-D6 is synthesized to have deuterium (B1214612) atoms at specific positions. synzeal.com However, the synthesis process is rarely perfect, leading to the presence of molecules with fewer than the desired number of deuterium atoms. These are known as lower isotopologues (e.g., D5, D4, D3 versions of the molecule).

Regulatory and Analytical Implications of Isotopic Impurities:

| Challenge | Description | Impact on Analysis |

| Isotopic Purity | The percentage of the deuterated standard that consists of the desired isotopologue (e.g., the D6 version). A typical high-quality standard might have an isotopic purity of >98% or >99% atom D. esschemco.comesschemco.com | A lower isotopic purity means a higher concentration of other isotopologues. |

| Cross-Contribution (Crosstalk) | The mass spectrum of the unlabeled analyte naturally contains signals from its own heavier isotopes (e.g., ¹³C). Similarly, the deuterated standard's spectrum may show signals corresponding to the unlabeled analyte, especially if D0 impurity is present. If the mass of a lower isotopologue of the standard is close to or overlaps with the mass of the analyte, it can interfere with the measurement. | This can lead to an overestimation of the analyte concentration if not properly corrected, compromising the accuracy of the results. |

| Method Validation | Regulatory guidance requires that the potential for interference from the internal standard on the analyte (and vice versa) be assessed during method validation. | The level of isotopic impurities must be low enough to ensure that this crosstalk does not significantly impact the assay's accuracy at the lower limit of quantification (LLOQ). |

| Back-Exchange | In some cases, deuterium atoms can exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are in labile positions and exposed to acidic or basic conditions. researchgate.net | This can convert the desired deuterated standard into a lower isotopologue or even the unlabeled analyte, biasing results. The positions of deuterium in Norethindrone Acetate-D6 are generally stable. |

Manufacturers of high-quality Norethindrone Acetate-D6 provide a detailed Certificate of Analysis that specifies the isotopic distribution and purity. esschemco.com This information is crucial for analytical scientists to develop and validate robust bioanalytical methods that account for and minimize the potential impact of these isotopic impurities, thereby ensuring the data meets regulatory scrutiny.

Emerging Research Areas and Future Directions in Deuterated Steroid Applications

Integration with Systems Biology and Omics Approaches for Comprehensive Pharmacological Understanding

The fields of systems biology and "omics" (genomics, transcriptomics, proteomics, and metabolomics) aim to provide a holistic understanding of biological systems by studying the complex interactions of their components. Stable isotope-labeled compounds are invaluable in this context, particularly in metabolomics, for tracing the flow of molecules through metabolic networks. nih.govmedchemexpress.com

Deuterated steroids, such as Norethindrone (B1679910) Acetate-D6, can serve as powerful probes in Stable Isotope-Resolved Metabolomics (SIRM). nih.gov In a typical SIRM study, the labeled compound is introduced into a biological system (e.g., cell culture, animal model, or human subject), and its transformation and incorporation into various metabolic pathways are monitored over time using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com

This approach allows researchers to:

Unambiguously Trace Metabolic Fate: By tracking the deuterium (B1214612) label, scientists can distinguish the metabolic products of the exogenous drug from the pool of structurally similar endogenous steroids. This is crucial for accurately mapping biotransformation pathways, identifying novel metabolites, and understanding how the drug is processed and eliminated. aquigenbio.comalfa-chemistry.com

Quantify Metabolic Flux: SIRM enables the measurement of the rates of metabolic reactions, providing a dynamic view of a drug's impact on cellular metabolism. For instance, researchers can determine how Norethindrone Acetate (B1210297) affects specific steroidogenic or catabolic pathways.

Elucidate Drug-Induced Network Perturbations: The introduction of a drug can cause widespread changes in an organism's metabolic network. Integrated omics approaches, powered by data from deuterated tracers, can reveal how a drug like Norethindrone Acetate alters gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in a coordinated manner. nih.gov This provides a comprehensive picture of the drug's mechanism of action and potential off-target effects. nih.gov

By integrating data from these multi-omics studies, a more complete pharmacological model can be constructed, enhancing our understanding of drug efficacy and facilitating the discovery of new therapeutic targets. mdpi.com

Advancements in Mass Spectrometry Imaging and Spatially Resolved Metabolomics with Labeled Probes

While traditional omics techniques provide a wealth of information about cellular biochemistry, they typically require the homogenization of tissue samples, which results in the loss of crucial spatial information. Mass Spectrometry Imaging (MSI) is a powerful technology that overcomes this limitation by enabling the visualization of the distribution of hundreds of molecules, including drugs and their metabolites, directly in tissue sections. nih.goved.ac.uk

When combined with stable isotope labeling, MSI becomes a tool for spatially resolved metabolomics, allowing researchers to not only see what molecules are present but also where they are active. nih.govsemanticscholar.org A deuterated steroid like Norethindrone Acetate-D6 could be administered to an animal model, and after a set period, tissue sections from target organs could be analyzed by MSI. The distinct mass signature of the D6-labeled compound and its deuterated metabolites would allow for their precise mapping within the complex tissue architecture.

Key applications in this emerging field include:

Mapping Drug and Metabolite Distribution: Researchers can visualize the accumulation of Norethindrone Acetate in specific cell types or micro-regions of a target tissue, such as the endometrium or pituitary gland. This can reveal sites of action or potential toxicity that would be missed by bulk tissue analysis.

Visualizing Target Engagement: By observing the localized conversion of the parent deuterated drug into its metabolites, scientists can infer regions of high metabolic activity and pinpoint where the drug is engaging with its target enzymes.

Linking Metabolic Activity to Histology: MSI data can be overlaid with traditional histology images, providing a direct correlation between molecular distributions and tissue pathology or function. This integration is critical for understanding how a drug's metabolic profile in a specific location contributes to its therapeutic effect. nih.gov

This combination of stable isotope tracing and advanced imaging provides an unprecedented view of pharmacodynamics at the tissue and cellular level, offering deeper insights into the mechanisms of drug action. nih.gov

Potential for Novel Deuterated Probes in Basic Biological Research

Beyond their use in drug development, deuterated steroids are fundamental tools in basic biological and clinical research for elucidating the physiology and pathophysiology of steroid hormones. Their primary advantage is the ability to conduct tracer studies to measure the production, clearance, and interconversion rates of hormones in vivo without the interference of endogenous compounds. nih.govnih.gov

The use of stable isotope-labeled tracers combined with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern endocrinology research. irisotope.comnih.gov For example, by infusing a known amount of a deuterated androgen like D-testosterone and measuring its dilution in the blood by the body's own unlabeled testosterone (B1683101), researchers can calculate the metabolic clearance rate of the hormone. nih.gov

The table below presents representative findings from a study that used deuterium-labeled tracers to measure the plasma clearance rates (PCR) of androstenedione (B190577) and testosterone in women, illustrating the type of quantitative data that can be obtained.

| Group | Analyte | Plasma Clearance Rate (L/24h) |

| Normal Premenopausal Women (n=5) | Androstenedione | 1950 ± 184 |

| Normal Premenopausal Women (n=7) | Testosterone | 484 ± 82 |

| (Data adapted from Johnson DW, et al., J Steroid Biochem, 1985. nih.gov) |

This methodology, applied using a probe like Norethindrone Acetate-D6, could be used to precisely study its own pharmacokinetic properties, including absorption, distribution, and elimination, providing foundational data for its use as an analytical standard or research tool. aquigenbio.comalfa-chemistry.com These studies are critical for understanding how factors like disease state, genetics, or co-administered drugs affect hormone dynamics.

Challenges and Opportunities in the Synthesis and Characterization of Complex Deuterated Pharmaceutical Intermediates

The synthesis and characterization of complex deuterated molecules like Norethindrone Acetate-D6 present both significant challenges and opportunities for innovation in synthetic chemistry.

Challenges:

Regio- and Stereoselectivity: A primary challenge is the precise, controlled introduction of deuterium atoms at specific positions within a complex, three-dimensional steroid nucleus without altering the molecule's essential stereochemistry. acs.org Many deuteration methods can lack specificity, leading to mixtures of isotopomers (compounds with deuterium in different positions) or isotopologues (compounds with different numbers of deuterium atoms), which are difficult to separate and analyze. acs.org

Isotopic Scrambling: During some synthetic reactions, deuterium atoms can migrate to unintended positions, a process known as scrambling. Preventing this requires carefully designed synthetic routes and mild reaction conditions.

Availability of Starting Materials: The synthesis often relies on deuterated reagents or building blocks, which can be costly and less readily available than their standard hydrogen-containing counterparts. nih.gov

Characterization and Quality Control: Unambiguously confirming the exact location and isotopic enrichment (the percentage of molecules that contain the deuterium label) is a formidable analytical task. It requires sophisticated techniques, primarily high-field NMR spectroscopy and high-resolution mass spectrometry (HRMS), to differentiate between closely related isotopic species. acs.org

Opportunities:

Development of Novel Catalytic Methods: The need for precise deuteration is driving the development of new catalysts and synthetic methodologies that offer greater control over where the deuterium is placed. This includes advancements in metal-catalyzed hydrogen-deuterium exchange reactions. nih.gov

Flow Chemistry and Automation: Continuous flow chemistry processes can offer better control over reaction parameters like temperature and time, potentially reducing side reactions and improving the efficiency and selectivity of deuteration on a larger scale. nih.gov

Advanced Analytical Techniques: The challenge of characterizing these complex molecules is spurring innovation in analytical methods. For example, techniques like Molecular Rotational Resonance (MRR) spectroscopy are being explored for their power to distinguish between different isotopomers in a mixture with high precision. acs.org

Overcoming these synthetic and analytical hurdles is crucial for providing the high-purity, well-characterized deuterated compounds necessary to advance the research areas described above. nih.gov

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying Norethindrone Acetate and its related impurities in pharmaceutical formulations?

- Methodology : Utilize reversed-phase HPLC with a mobile phase of acetonitrile and water (55:45) under degassed and filtered conditions. Impurity profiling should adhere to USP guidelines, where total related impurities (e.g., dione acetate) must not exceed 2.0% . For tablet formulations, extract the active compound using solvent hexane and chloroform, followed by infrared absorption analysis to confirm identity .

Q. How is Norethindrone Acetate identified in tablet formulations using spectroscopic techniques?

- Methodology : Powder tablets and perform sequential solvent extraction with hexane to remove excipients. Residual Norethindrone Acetate is dissolved in chloroform, filtered, and crystallized for IR analysis. Characteristic absorption bands (e.g., carbonyl stretches) confirm structural integrity .

Advanced Research Questions

Q. What methodological challenges arise in determining the solubility of Norethindrone Acetate-D6, and how can they be addressed?

- Challenges : Low aqueous solubility, slow equilibration, and impurity interference.

- Solutions :

- Co-solvent enhancement : Add water-immiscible solvents (e.g., ethanol) to increase dissolution rates by expanding surface area .

- Partition coefficient estimation : Measure solubility in organic solvents (e.g., acetonitrile) and extrapolate aqueous solubility using group contribution models .

Q. How can researchers ensure accurate quantification of deuterium incorporation in Norethindrone Acetate-D6 during synthetic processes?

- Methodology :